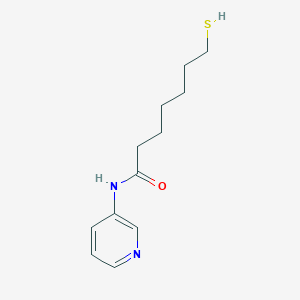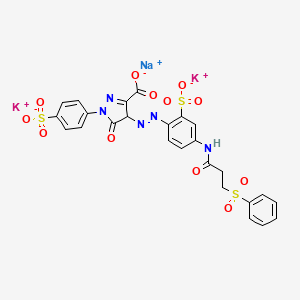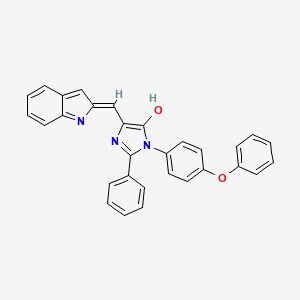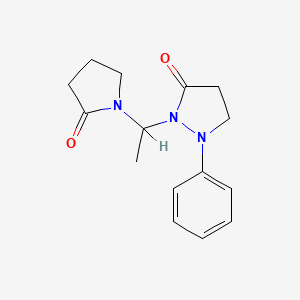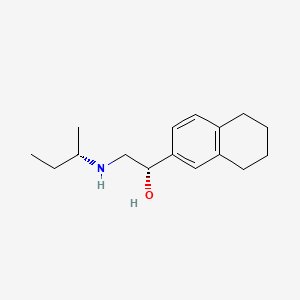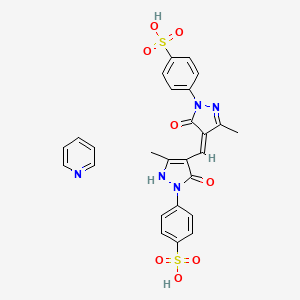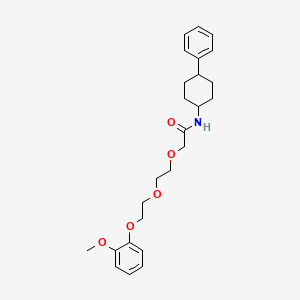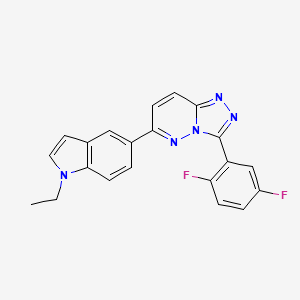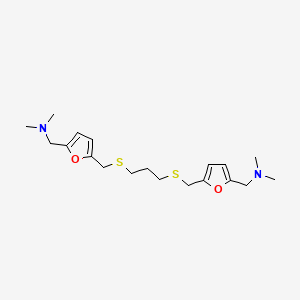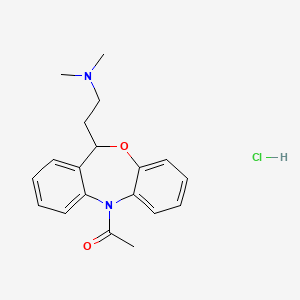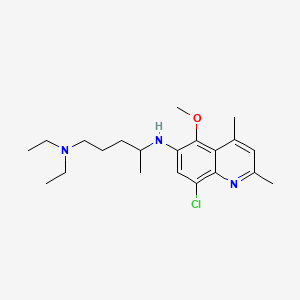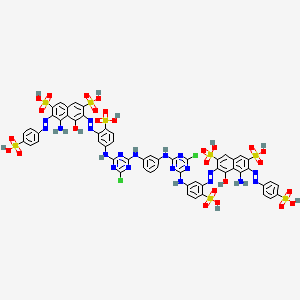
3,3'-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid is a complex organic compound known for its vibrant color properties. It is commonly used in the textile industry as a dye due to its ability to produce bright and stable colors. The compound is characterized by its intricate molecular structure, which includes multiple azo groups, triazine rings, and sulfonic acid groups .
Vorbereitungsmethoden
The synthesis of 3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid involves several steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as 1,3-phenylenediamine, 6-chloro-1,3,5-triazine, and sulfonated aromatic amines.
Diazotization: The aromatic amines undergo diazotization to form diazonium salts.
Coupling Reactions: The diazonium salts are then coupled with other aromatic compounds to form azo dyes.
Triazine Ring Formation: The triazine rings are introduced through nucleophilic substitution reactions involving 6-chloro-1,3,5-triazine.
Final Assembly: The final compound is assembled through a series of coupling and substitution reactions, resulting in the formation of the complex structure.
Analyse Chemischer Reaktionen
3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the breakdown of azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Hydrolysis: The sulfonic acid groups can be hydrolyzed under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and triazine-based reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential use in medical diagnostics and treatments, particularly in the development of colorimetric assays.
Industry: It is widely used in the textile industry for dyeing fabrics, providing bright and stable colors.
Wirkmechanismus
The mechanism of action of 3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid involves its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the triazine rings provide structural stability. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes and triazine-based compounds:
3,3’-(1,4-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid: This compound has a similar structure but with a different substitution pattern on the phenylene ring.
3,3’-(1,3-Phenylenebis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(6-sulpho-3,1-phenylene)azo))bis(5-amino-4-hydroxy-6-((3-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid: This compound differs in the position of the sulfonic acid groups on the aromatic rings.
Other Azo Dyes: Compounds such as methyl orange and Congo red share the azo group but differ in their overall structure and applications.
Eigenschaften
CAS-Nummer |
56548-81-3 |
|---|---|
Molekularformel |
C56H40Cl2N20O26S8 |
Molekulargewicht |
1736.5 g/mol |
IUPAC-Name |
5-amino-3-[[5-[[4-[3-[[4-[3-[[8-amino-1-hydroxy-3,6-disulfo-7-[(4-sulfophenyl)diazenyl]naphthalen-2-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C56H40Cl2N20O26S8/c57-51-65-53(69-55(67-51)63-29-8-14-35(107(87,88)89)33(21-29)73-77-47-39(111(99,100)101)18-23-16-37(109(93,94)95)45(43(59)41(23)49(47)79)75-71-25-4-10-31(11-5-25)105(81,82)83)61-27-2-1-3-28(20-27)62-54-66-52(58)68-56(70-54)64-30-9-15-36(108(90,91)92)34(22-30)74-78-48-40(112(102,103)104)19-24-17-38(110(96,97)98)46(44(60)42(24)50(48)80)76-72-26-6-12-32(13-7-26)106(84,85)86/h1-22,79-80H,59-60H2,(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H2,61,63,65,67,69)(H2,62,64,66,68,70) |
InChI-Schlüssel |
GOAZAAHFBGSCRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N=NC6=CC=C(C=C6)S(=O)(=O)O)N)O)NC7=NC(=NC(=N7)Cl)NC8=CC(=C(C=C8)S(=O)(=O)O)N=NC9=C(C1=C(C(=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)N=NC1=CC=C(C=C1)S(=O)(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)

